Physicochemical Profiling and Methodological Workflows for 2-(4-Chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid
Physicochemical Profiling and Methodological Workflows for 2-(4-Chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid
Executive Summary
As a Senior Application Scientist, I approach molecular characterization not merely as data collection, but as the establishment of a robust, self-validating thermodynamic and kinetic profile. 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid (CAS: 2138568-22-4) is a highly specialized heterocyclic building block utilized in fragment-based drug discovery (FBDD) and combinatorial library synthesis. Its unique 1,2-thiazole (isothiazole) core, functionalized with orthogonal electronic groups, necessitates rigorous analytical workflows to accurately define its physicochemical behavior before downstream integration.
Structural and Quantitative Physicochemical Profile
The foundational parameters of this molecule dictate its behavior in both biological assays and synthetic coupling reactions. The data below consolidates its core identity metrics.
| Parameter | Value |
| IUPAC Name | 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid |
| CAS Number | 1[1] |
| Molecular Formula | C₆H₆ClNO₃S[1] |
| Molecular Weight | 207.63 g/mol [1] |
| SMILES | COc1nsc(CC(O)=O)c1Cl[1] |
| InChI Key | OJXZKSVBBKDIOP-UHFFFAOYSA-N[1] |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) |
| Hydrogen Bond Acceptors | 4 (N, O, O, O) |
Mechanistic Insights: Electronic Effects and Reactivity
To effectively utilize this compound, one must understand the causality behind its reactivity. The 1,2-thiazole ring is inherently an electron-deficient heteroaromatic system. However, its reactivity is heavily modulated by its substituents:
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C3-Methoxy Group: Acts as an electron-donating group via resonance (+M effect), increasing electron density on the ring.
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C4-Chlorine Atom: Acts as an electron-withdrawing group via induction (-I effect) while providing significant steric bulk.
This "push-pull" electronic distribution stabilizes the heteroaromatic core against electrophilic degradation. Furthermore, the steric hindrance introduced by the C4-chlorine atom directly impacts the C5-acetic acid moiety. When activating this carboxylic acid for amide-coupling reactions (e.g., using HATU or EDC), the adjacent chlorine atom alters the transition state kinetics, requiring optimized coupling temperatures and extended reaction times to achieve high yields.
Experimental Workflows: Self-Validating Systems
In rigorous scientific development, a single measurement is merely an observation; a reversibly validated measurement is a fact. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Workflow A: LC-MS/UV Profiling for Purity and Identity
Causality: Before determining thermodynamic properties like pKa or LogP, chemical purity must be absolute. Even minor acidic or basic impurities will drastically skew potentiometric titrations.
Step-by-Step Protocol:
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Acetonitrile/Water (50:50, v/v).
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Causality: This specific solvent ratio ensures complete solvation of both the lipophilic isothiazole core and the hydrophilic carboxylic acid.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 × 2.1 mm, 1.7 µm). Use a mobile phase gradient of 5% to 95% Acetonitrile in Water over 5 minutes. Both solvents must contain 0.1% Formic Acid.
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Causality: Formic acid lowers the mobile phase pH below the pKa of the acetic acid group, suppressing its ionization. This forces the molecule into its neutral state, maximizing hydrophobic interaction with the C18 stationary phase and preventing peak tailing.
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Detection: Monitor UV absorbance at 254 nm and employ Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.
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Self-Validating Mechanism: The protocol validates identity by examining the mass spectrum for the [M-H]⁻ ion. Because the molecule contains exactly one chlorine atom, the MS spectrum must display a characteristic 3:1 isotopic ratio (m/z 205.9 for ³⁵Cl and 207.9 for ³⁷Cl). If this exact isotopic signature is absent, the peak is an impurity, and the analytical run invalidates itself.
Workflow B: Potentiometric pKa Determination
Causality: The ionization state of the acetic acid moiety dictates the molecule's solubility and permeability. Accurate pKa determination requires mimicking physiological ionic strength.
Step-by-Step Protocol:
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System Calibration: Calibrate a micro-pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled 25.0 ± 0.1 °C.
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Titration Matrix: Dissolve the compound in 0.15 M KCl.
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Causality: The 0.15 M KCl maintains a constant ionic strength equivalent to human plasma, preventing activity coefficient fluctuations during the titration.
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Forward Titration: Titrate with standardized 0.1 M KOH under a continuous Nitrogen (N₂) purge.
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Causality: N₂ purging prevents atmospheric CO₂ from dissolving into the aqueous matrix to form carbonic acid, which would artificially depress the pH readings.
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Self-Validating Mechanism (Back-Titration): Once the equivalence point is passed (pH ~10), immediately reverse the process by titrating with 0.1 M HCl back to pH 2. If the forward and backward titration curves do not perfectly superimpose, it indicates that the compound degraded at high pH. Superimposition validates both the thermodynamic reversibility of the measurement and the chemical stability of the compound.
Workflow Visualization
The logical progression of these self-validating protocols is mapped below.
Self-validating analytical workflow for physicochemical characterization.
Applications in Drug Discovery
Due to its precise electronic tuning, 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid serves as a premium intermediate. It is heavily featured in commercial 2[2] for the synthesis of complex active pharmaceutical ingredients (APIs). The acetic acid tail acts as an ideal anchor point for synthesizing proprietary libraries of amides and esters, allowing medicinal chemists to probe structure-activity relationships (SAR) within novel biological targets.
References
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Molport Database. "2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid". Molport. Available at:[Link]
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Namiki Shoji Co., Ltd. "Building Blocks Catalogue January 2023". Namiki. Available at:[Link]
